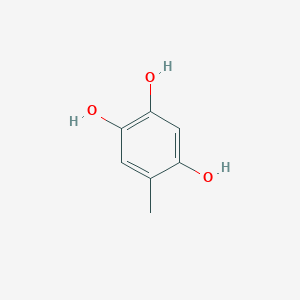

2,4,5-Trihydroxytoluene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4,5-Trihydroxytoluene is a benzenetriol.

科学研究应用

Bioremediation Applications

1. Degradation of Nitroaromatic Compounds

THT plays a crucial role in the biodegradation pathways of nitroaromatic compounds, particularly 2,4-dinitrotoluene (2,4-DNT). Research indicates that certain bacterial strains, such as Burkholderia sp. strain DNT, can utilize THT as an intermediate in the degradation of 2,4-DNT. The pathway involves the conversion of 2,4-DNT to THT through a series of enzymatic reactions, including dioxygenation and hydroxylation processes .

2. Enzymatic Activity and Mechanisms

THT is acted upon by specific enzymes known as THT oxygenases, which catalyze its conversion into unstable ring fission products. This enzymatic activity is significant for the bioremediation of environments contaminated with nitroaromatic compounds. The meta-ring cleavage mechanism employed by THT oxygenase allows for the breakdown of THT into less harmful substances .

Microbial Applications

1. Engineering Microbial Strains for Enhanced Degradation

Genetic engineering has been employed to enhance the degradation capabilities of microbial strains. For instance, Pseudomonas fluorescens has been genetically modified to improve its ability to degrade THT and other related compounds under varying environmental conditions. This strain has demonstrated stability and efficiency in degrading 2,4-DNT at low temperatures, thereby reducing its phytotoxic effects on plants like Arabidopsis thaliana and Nicotiana tabacum without harming their growth .

2. Potential for Environmental Remediation

The application of engineered microbes capable of degrading THT presents a promising strategy for environmental remediation. Studies have shown that these microbes can significantly reduce the concentration of nitroaromatic pollutants in contaminated soils and groundwater, making them valuable tools in bioremediation efforts .

Case Studies and Research Findings

化学反应分析

Enzymatic Extradiol Cleavage (meta-Ring Fission)

THT undergoes extradiol cleavage catalyzed by THT oxygenase in Burkholderia sp. strain DNT . This reaction produces 2,4-dihydroxy-5-methyl-6-oxo-2,4-hexadienoic acid, a yellow-colored intermediate that rapidly tautomerizes under physiological conditions .

Key Features:

-

Mechanism : The enzyme uses Fe²⁺ as a cofactor and follows a radical-based pathway for O₂ activation .

-

Substrate Specificity : THT oxygenase also acts on 1,2,4-benzenetriol, 4-methylcatechol, and chlorocatechols (Table 1) .

-

Kinetics : The enzyme exhibits a specific activity of 0.63 U/mg for THT .

Table 1 : Substrate activity profile of THT oxygenase

| Substrate | Relative Activity (%) | Product λ<sub>max</sub> (nm) |

|---|---|---|

| THT | 100 | 280, 320–380 |

| 1,2,4-Benzenetriol | 17 | 280, 320–380 |

| 4-Methylcatechol | 3 | 325, 382 |

| Catechol | 1 | 375 |

Oxidation Reactions

THT participates in oxidation pathways under both biological and chemical conditions:

-

Biological Oxidation : In microbial pathways, THT is a metabolic intermediate in the degradation of 2,4-dinitrotoluene (2,4-DNT), forming part of a catabolic route that releases nitrite .

-

Chemical Oxidation : THT can be oxidized to quinones using agents like hydrogen peroxide or potassium permanganate. These products are unstable and prone to polymerization.

Enzyme Characteristics

The THT oxygenase enzyme has distinct properties:

-

Molecular Weight : 35 kDa monomer, forming a 67–78 kDa dimeric native structure .

-

Iron Content : Contains 2 moles of iron per mole of enzyme, essential for catalytic activity .

-

Optimal Conditions : Activity is enhanced by Fe²⁺ and ascorbate, indicating a redox-sensitive mechanism .

Comparison with Structural Analogs

Table 2 : Reactivity differences among trihydroxytoluene isomers

Industrial and Environmental Relevance

-

Bioremediation : THT oxygenase enables microbial strains to degrade nitroaromatic pollutants like 2,4-DNT, making it critical for soil and water detoxification .

-

Synthetic Applications : The compound’s reactivity with electrophiles (e.g., halogens) allows for functionalized derivatives used in dye synthesis.

属性

CAS 编号 |

1124-09-0 |

|---|---|

分子式 |

C7H8O3 |

分子量 |

140.14 g/mol |

IUPAC 名称 |

5-methylbenzene-1,2,4-triol |

InChI |

InChI=1S/C7H8O3/c1-4-2-6(9)7(10)3-5(4)8/h2-3,8-10H,1H3 |

InChI 键 |

QKGQHTCUNGPCIA-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1O)O)O |

规范 SMILES |

CC1=CC(=C(C=C1O)O)O |

Key on ui other cas no. |

1124-09-0 |

同义词 |

2,4,5-trihydroxytoluene toluene-2,4,5-triol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。